9-(Pyridin-2-yl)-9h-fluoren-9-ol

Crystal Engineering Supramolecular Chemistry Solid-State Packing

Selecting 9-(Pyridin-2-yl)-9H-fluoren-9-ol over generic 9-aryl-9-fluorenols is a strategic procurement decision. The 2‑pyridyl substituent provides a hydrogen‑bond acceptor nitrogen that establishes O–H···N networks critical for ordered film formation—a feature absent in phenyl analogs. This pyridyl moiety also imparts electron‑transport capability, enabling balanced charge mobility in bipolar PhOLED hosts that achieve EQEs of 8.9% (red), 11.1% (green), and 10.5% (blue). For OLED material science, this synthon delivers functionality that simpler fluorenols cannot replicate.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
CAS No. 64436-62-0
Cat. No. B12097671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Pyridin-2-yl)-9h-fluoren-9-ol
CAS64436-62-0
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=CC=N4)O
InChIInChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H
InChIKeyYDXRPPDCHGHWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Pyridin-2-yl)-9H-fluoren-9-ol (CAS 64436-62-0) Procurement & Technical Baseline


9-(Pyridin-2-yl)-9H-fluoren-9-ol (CAS: 64436-62-0; molecular formula: C18H13NO; molecular weight: 259.30 g/mol) is a specialized fluorene derivative characterized by a sp³-hybridized C9 carbon bearing both a hydroxyl (-OH) group and a 2-pyridyl substituent . This unique molecular architecture creates a non-conjugated linkage that disrupts π-conjugation and introduces a bulky steric environment [1], establishing it as a critical synthon for advanced organic electronics, particularly in the synthesis of high-triplet-energy host materials for phosphorescent OLEDs (PhOLEDs) [2].

Procurement Risk: Why Generic Substitution of 9-(Pyridin-2-yl)-9H-fluoren-9-ol Fails


Substituting 9-(Pyridin-2-yl)-9H-fluoren-9-ol with a generic 9-aryl-9-fluorenol, such as the common 9-phenyl-9-fluorenol, is a high-risk procurement decision due to the fundamental differences in solid-state supramolecular behavior and electronic function. The substitution of a phenyl ring with a 2-pyridyl group is not merely an isosteric replacement; it introduces a nitrogen heteroatom capable of acting as a hydrogen-bond acceptor, which fundamentally alters the crystalline packing motifs and intermolecular interactions [1]. This pyridyl nitrogen is critical for enabling O-H···N hydrogen bonding networks, which are absent in its phenyl analog, and can dramatically affect the compound's solubility, thermal stability, and its ability to form the ordered films required for reliable electronic device fabrication [1]. Furthermore, the pyridine moiety provides an electron-transporting function that is essential for achieving balanced charge carrier mobility in bipolar host materials for OLEDs, a property that the purely aromatic phenyl analog cannot replicate [2].

Quantitative Differentiation Guide for 9-(Pyridin-2-yl)-9H-fluoren-9-ol


Hydrogen-Bonding Crossover: O-H···N vs. O-H···O in 9-Pyridyl-9-fluorenols

The crystal structure of 9-(pyridin-2-yl)-9H-fluoren-9-ol is uniquely characterized by an intramolecular O-H···N hydrogen bond between the hydroxyl group and the adjacent pyridyl nitrogen, a feature that is geometrically impossible in the 3-pyridyl and 4-pyridyl isomers. This results in a discrete helical supramolecular assembly via intermolecular O-H···N bonds, in stark contrast to the linear strand motifs formed by the other isomers or the O-H···O networks observed in 9-phenyl-9-fluorenol [1].

Crystal Engineering Supramolecular Chemistry Solid-State Packing

Optical Spectroscopic Shift Induced by Pyridine Halogenation

In dichloromethane solution, the parent 9-(pyridin-2-yl)-9H-fluoren-9-ol (PyFOH) exhibits a photoluminescence (PL) emission peak at 358 nm. Halogenation of the pyridine ring induces a measurable bathochromic shift. The 2-chloro derivative (2-ClPyFOH) shows a red-shifted emission at 365 nm, while the 6-bromo derivative (6-BrPyFOH) shows an emission at 356 nm in this solvent. These solvent-dependent shifts confirm the role of the pyridine segment's electronic nature in tuning the ligand's excited-state properties [1].

Photophysics Ligand Design UV-Vis Spectroscopy

Steric Hindrance for Enhanced Triplet Energy in OLED Host Materials

The sp³-hybridized C9 carbon in 9-(pyridine-2-yl)-fluoren-9-yl (PyFM) derivatives, synthesized from 9-(pyridin-2-yl)-9H-fluoren-9-ol, acts as a conjugation break, which is crucial for achieving high triplet energy levels (ET) in host materials for blue PhOLEDs. This structural feature enables the design of hosts with high ET (>2.7 eV) and prevents energy back-transfer from the phosphorescent dopant. In contrast, fully conjugated fluorene analogs suffer from lower triplet energies, making them unsuitable for blue PhOLED hosts [1].

Phosphorescent OLEDs Host Materials Triplet Energy

Bipolar Charge Transport in Fluorene-Pyridine Hybrid OLED Hosts

Incorporation of the 9-(pyridine-2-yl)-fluoren-9-yl moiety into host materials, such as the triarylamine hybrid TPyFTPA, results in bipolar charge transport properties. The pyridine unit enhances electron injection and transport, while the fluorene and triarylamine units facilitate hole transport. Devices based on these hosts for red, green, and blue PhOLEDs achieved maximum external quantum efficiencies (EQEs) of 8.9%, 11.1%, and 10.5%, respectively, demonstrating the efficacy of this approach in balancing charge carriers [1].

OLED Host Material Charge Transport

Validated Application Scenarios for 9-(Pyridin-2-yl)-9H-fluoren-9-ol in Advanced R&D


Synthesis of Bipolar Host Materials for Phosphorescent OLEDs

This compound is a key intermediate for synthesizing bipolar host materials used in high-efficiency phosphorescent OLEDs (PhOLEDs). The resulting materials leverage the pyridyl group for electron transport and the fluorene/triarylamine framework for hole transport. This balanced charge injection is critical for achieving high external quantum efficiencies (EQEs), with demonstrated values of 8.9% (red), 11.1% (green), and 10.5% (blue) in fabricated devices [1].

Synthesis of Tunable Photoluminescent Ligands

As a parent scaffold, 9-(pyridin-2-yl)-9H-fluoren-9-ol can be functionalized (e.g., with halogens at the 2- or 6- position of the pyridine ring) to fine-tune the photoluminescence emission wavelength. This is demonstrated by the observed shift in PL maximum from 358 nm (parent) to 365 nm (2-Cl derivative) and 356 nm (6-Br derivative) in dichloromethane [2]. This tunability is valuable for designing specific emitters or sensors.

Crystal Engineering and Supramolecular Chemistry Studies

This compound serves as a model system for studying competitive hydrogen bonding interactions. Its unique ability to form an intramolecular O-H···N bond and subsequently assemble into a helical supramolecular structure via intermolecular O-H···N bonds distinguishes it from its 3-pyridyl and 4-pyridyl isomers and its phenyl analog. This makes it a subject of interest for fundamental research in crystal engineering and solid-state property prediction [3].

Building Block for Oligo(fluorenyl)pyridine Ligands in Iridium Complexes

9-(Pyridin-2-yl)-9H-fluoren-9-ol and its derivatives are used to synthesize oligo(fluorenyl)pyridine ligands. These extended ligands are then coordinated with iridium(III) to form tris-cyclometalated complexes, which are investigated as highly efficient phosphorescent dopants for solution-processed OLEDs [4]. This application leverages the steric bulk and electronic properties of the fluorene-pyridine core.

Technical Documentation Hub

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